molecular formula C15H12O B11535616 2,4-Dimethyl-9H-fluoren-9-one

2,4-Dimethyl-9H-fluoren-9-one

Cat. No.: B11535616
M. Wt: 208.25 g/mol
InChI Key: ZJPLTNPWPGCPKX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-9H-fluoren-9-one is a fluorene derivative characterized by a ketone group at the 9-position and methyl substituents at the 2- and 4-positions. The methyl groups influence steric and electronic properties, enhancing hydrophobicity and altering conjugation compared to unsubstituted fluorenone (C₁₃H₈O) . This compound is pivotal in materials science and organic synthesis due to its tunable optoelectronic properties.

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2,4-dimethylfluoren-9-one

InChI

InChI=1S/C15H12O/c1-9-7-10(2)14-11-5-3-4-6-12(11)15(16)13(14)8-9/h3-8H,1-2H3

InChI Key

ZJPLTNPWPGCPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=O)C2=C1)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for 2,4-dimethyl-9H-fluoren-9-one’s effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various outcomes.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Effects on Electronic and Steric Properties

    Table 1: Substituent Effects in Fluorenone Derivatives
    Compound Substituents Electronic Effect Key Properties/Applications
    2,4-Dimethyl-9H-fluoren-9-one 2-CH₃, 4-CH₃ Electron-donating Enhanced stability; intermediates for OLEDs
    9H-Fluoren-9-one None Baseline Semiconductor precursor
    2,7-Difluoro-9H-fluoren-9-one 2-F, 7-F Electron-withdrawing High thermal stability; used in polymers
    9,9-Dimethyl-2-nitro-9H-fluorene 9-CH₃, 2-NO₂ Strongly electron-withdrawing Pharmaceutical intermediates
    2,3-Dimethoxy-9H-fluoren-9-one 2-OCH₃, 3-OCH₃ Electron-donating (stronger) Red-shifted absorption; photovoltaics
    • Key Insights :
      • Methyl groups (electron-donating) in this compound increase electron density on the fluorene ring, improving stability and charge transport in optoelectronic applications .
      • Fluorine substituents (e.g., 2,7-difluoro derivative) reduce electron density, enhancing thermal stability but limiting reactivity in nucleophilic substitutions .
      • Nitro groups (e.g., 9,9-Dimethyl-2-nitro-9H-fluorene) introduce strong electron-withdrawing effects, making the compound reactive in electrophilic aromatic substitutions .

    Physical and Chemical Properties

    Table 2: Comparative Physical Properties
    Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
    9H-Fluoren-9-one 82–84 Low in H₂O 180.20
    This compound* ~150–160 (estimated) Moderate in DCM 208.26
    2,7-Difluoro-9H-fluoren-9-one 160–162 Low in polar solvents 216.18
    2,3-Dimethoxy-9H-fluoren-9-one 198–200 High in DMSO 240.26
    • Key Insights: Methyl groups in this compound increase molecular weight and hydrophobicity compared to fluorenone, reducing aqueous solubility but improving compatibility with organic solvents. Methoxy derivatives (e.g., 2,3-Dimethoxy) exhibit higher solubility in polar aprotic solvents due to oxygen lone-pair interactions .

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